molecular formula C9H12N2O B1497644 (R)-2-(pyridin-2-yl)morpholine

(R)-2-(pyridin-2-yl)morpholine

Cat. No.: B1497644
M. Wt: 164.2 g/mol
InChI Key: FJJYSUQONMBDJJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Pyridin-2-yl)morpholine is a chiral nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery. This compound fuses a pyridine ring with a morpholine ring, creating a versatile scaffold that can act as a key building block for the synthesis of more complex molecules . The specific (R)-enantiomer offered here is particularly valuable for creating stereospecific compounds, as chirality can be critical for a molecule's biological activity and interaction with target proteins. The core structure is recognized for its potential in pharmaceutical research. The morpholine ring is a common feature in many bioactive compounds, contributing to favorable physicochemical properties and serving as a key pharmacophore in agents with documented biological activities . Concurrently, the pyridin-2-yl moiety is a privileged structure in medicinal chemistry, often contributing to target binding through its hydrogen bond accepting capability . The integration of these two rings into a single, chiral entity makes this compound a sophisticated intermediate for constructing potential enzyme inhibitors or receptor ligands. Applications & Research Value: • Medicinal Chemistry: Serves as a critical synthetic intermediate for designing novel therapeutic candidates. Its structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns . • Ligand & Catalyst Design: The nitrogen atoms in both the pyridine and morpholine rings make it a promising precursor for the development of chiral ligands in asymmetric synthesis or as an organocatalyst. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

IUPAC Name

(2R)-2-pyridin-2-ylmorpholine

InChI

InChI=1S/C9H12N2O/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10H,5-7H2/t9-/m1/s1

InChI Key

FJJYSUQONMBDJJ-SECBINFHSA-N

Isomeric SMILES

C1CO[C@H](CN1)C2=CC=CC=N2

Canonical SMILES

C1COC(CN1)C2=CC=CC=N2

Origin of Product

United States

Stereoselective Synthesis of R 2 Pyridin 2 Yl Morpholine

Methodologies for Asymmetric Construction of the Morpholine (B109124) Ring

The cornerstone of synthesizing (R)-2-(pyridin-2-yl)morpholine lies in the establishment of the stereocenter at the C2 position of the morpholine ring. Several distinct approaches have been successfully employed to achieve high levels of enantioselectivity in this critical ring-forming process.

Chiral Auxiliaries in Ring Closure Reactions

The use of chiral auxiliaries is a classical yet effective strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the synthetic sequence to direct the formation of the desired stereoisomer. After the key stereocenter-forming reaction, the auxiliary is cleaved and can often be recovered.

One notable application of this strategy involves the use of pseudoephedrine as a chiral auxiliary. While not directly reported for this compound, the synthesis of chiral morpholin-2-ones from arylglyoxals and pseudoephedrine provides a strong precedent. nih.gov This methodology involves a Brønsted acid-catalyzed reaction that yields morpholinone products with high diastereoselectivity. The resulting morpholinone can then be reduced to the corresponding morpholine. The general approach involves the condensation of a chiral amino alcohol auxiliary with a suitable precursor, followed by cyclization. The stereochemistry of the final product is dictated by the configuration of the chiral auxiliary. For the synthesis of this compound, a plausible route would involve the reaction of a chiral amino alcohol with a 2-pyridyl-containing electrophile, followed by intramolecular cyclization.

Table 1: Diastereoselective Morpholin-2-one Synthesis using Pseudoephedrine Auxiliary nih.gov

EntryArylglyoxalProductDiastereomeric Ratio (d.r.)Yield (%)
1Phenylglyoxal(3R,4S,5S)-4-methyl-5-phenyl-3-(phenylcarbonyl)morpholin-2-one>20:195
24-Methoxyphenylglyoxal(3R,4S,5S)-3-((4-methoxyphenyl)carbonyl)-4-methyl-5-phenylmorpholin-2-one>20:192
32-Naphthylglyoxal(3R,4S,5S)-4-methyl-3-(naphthalene-2-carbonyl)-5-phenylmorpholin-2-one>20:198

This table demonstrates the high diastereoselectivity achievable in the formation of a morpholinone precursor using a chiral auxiliary.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis. In this context, a chiral catalyst is employed to facilitate the formation of the C-N bond in the morpholine ring, thereby establishing the stereocenter. A particularly successful strategy has been the asymmetric hydrogenation of 2-substituted dehydromorpholines. semanticscholar.orgrsc.orgnih.gov

This method involves the synthesis of a prochiral dehydromorpholine precursor, which is then subjected to hydrogenation in the presence of a chiral transition metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand. The catalyst creates a chiral environment that directs the addition of hydrogen across the double bond from a specific face, leading to the formation of one enantiomer in excess. High enantioselectivities (up to 99% ee) have been achieved for a variety of 2-substituted morpholines using this approach. semanticscholar.orgrsc.orgnih.gov For the synthesis of this compound, this would entail the preparation of 2-(pyridin-2-yl)-3,4-dihydro-2H-1,4-oxazine and its subsequent asymmetric hydrogenation.

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines semanticscholar.org

EntrySubstrate (R group)Catalyst LigandEnantiomeric Excess (ee, %)Conversion (%)
1Phenyl(R,R,R)-SKP95>99
24-Fluorophenyl(R,R,R)-SKP92>99
32-Naphthyl(R,R,R)-SKP98>99
42-Thienyl(R,R,R)-SKP96>99

This table highlights the effectiveness of asymmetric hydrogenation in producing chiral 2-substituted morpholines with high enantiopurity.

Enantioselective Amination Strategies

Enantioselective amination strategies involve the introduction of the nitrogen atom of the morpholine ring in a stereocontrolled manner. One such approach is the intramolecular hydroamination of an appropriately substituted amino alcohol. This reaction involves the addition of an N-H bond across a C=C double bond within the same molecule to form the heterocyclic ring.

While direct asymmetric intramolecular hydroamination for the synthesis of 2-substituted morpholines is an emerging area, related acid-catalyzed intramolecular hydroamination reactions to form morpholin-2-ones have been reported. cardiff.ac.uk These methods provide a foundation for developing catalytic asymmetric variants. A hypothetical enantioselective route to this compound could involve a chiral catalyst promoting the cyclization of an N-protected 2-amino-2-(pyridin-2-yl)ethanol (B1289229) derivative containing a tethered alkene. The catalyst would differentiate between the two enantiotopic faces of the alkene during the C-N bond formation.

Installation and Derivatization of the Pyridyl Moiety

In some synthetic routes, the chiral morpholine core is constructed first, followed by the introduction of the pyridyl substituent. Alternatively, the pyridyl group may be present from the start and subsequently modified.

Cross-Coupling Approaches to Pyridine (B92270) Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Suzuki-Miyaura and Negishi couplings are particularly well-suited for installing the pyridyl moiety onto the morpholine scaffold.

In a Suzuki-Miyaura coupling approach, a boronic acid or ester derivative of pyridine would be coupled with a morpholine derivative bearing a suitable leaving group (e.g., a halide or triflate) at the C2 position. The reaction is typically catalyzed by a palladium complex. Conversely, a 2-halomorpholine could be coupled with a pyridylboronic acid.

The Negishi coupling offers an alternative, employing an organozinc reagent. For the synthesis of this compound, this would involve the reaction of a chiral 2-halomorpholine with a pyridylzinc reagent, such as 2-pyridylzinc bromide, in the presence of a palladium or nickel catalyst. semanticscholar.org The high functional group tolerance of these reactions makes them attractive for complex molecule synthesis.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation with Pyridines

Coupling TypePyridyl ReagentCoupling PartnerCatalystProduct TypeReference
Suzuki-MiyauraPyridine-2-boronic acid2-Bromo-N-Boc-morpholinePd(PPh₃)₄2-(Pyridin-2-yl)-N-Boc-morpholine harvard.edu
Negishi2-Pyridylzinc bromide2-Iodo-N-Boc-morpholinePd(dba)₂/SPhos2-(Pyridin-2-yl)-N-Boc-morpholine semanticscholar.org

This table illustrates the general applicability of cross-coupling reactions for the synthesis of pyridyl-substituted heterocycles.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.

In the context of this compound, the nitrogen atom of the pyridine ring can act as a directing group. However, the morpholine substituent itself can also influence the regioselectivity of the metalation. researchgate.net By treating N-protected this compound with a strong lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), it is possible to deprotonate the pyridine ring at the C3 position. clockss.org The resulting organolithium species can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents onto the pyridyl moiety. This strategy is valuable for creating analogues of the parent compound for structure-activity relationship studies.

Resolution Techniques for Enantiomeric Separation

Resolution is a common strategy to isolate a desired enantiomer from a racemic mixture. This involves the use of a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization or chromatography.

A well-established method for resolving racemic amines like 2-(pyridin-2-yl)morpholine (B1319195) is through the formation of diastereomeric salts. This process involves reacting the racemic base with an enantiomerically pure chiral acid. The resulting salts, being diastereomers, exhibit different solubilities, allowing one to be selectively crystallized from the solution. mdpi.comlibretexts.org

The fundamental principle relies on the differential physical properties of diastereomers. When a racemic mixture of (R)- and (S)-2-(pyridin-2-yl)morpholine is treated with a single enantiomer of a chiral acid, such as (R,R)-tartaric acid, two diastereomeric salts are formed: [(R)-morpholine:(R,R)-tartrate] and [(S)-morpholine:(R,R)-tartrate]. These salts can be separated based on differences in their crystal packing, melting points, and solubilities in a given solvent system. libretexts.orgmdpi.com One diastereomer will typically precipitate, while the other remains dissolved, enabling separation by filtration. libretexts.org After separation, the desired enantiomer is liberated from its salt by treatment with a base.

While specific examples detailing the resolution of this compound using this method are proprietary or less documented in public literature, the principle is widely applied to similar chiral amines. mdpi.com The choice of chiral resolving agent and solvent system is critical and often determined empirically to achieve optimal separation efficiency and yield. rsc.org

Table 1: Common Chiral Acids for Resolution of Amines

Chiral Resolving AgentAcid Type
(R,R)-Tartaric AcidDicarboxylic Acid
(S,S)-Tartaric AcidDicarboxylic Acid
(R)-Mandelic Acidα-Hydroxy Acid
(S)-Mandelic Acidα-Hydroxy Acid
(1R)-(-)-10-Camphorsulfonic acidSulfonic Acid
(1S)-(+)-10-Camphorsulfonic acidSulfonic Acid

Chromatographic techniques offer a powerful alternative for the separation of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizes a chiral stationary phase (CSP) to resolve racemic mixtures. mdpi.com

The separation mechanism is based on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions lead to different retention times for the (R) and (S) enantiomers, allowing for their separation. mdpi.com

For pyridine-containing compounds, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are often effective. The selection of the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving good resolution. Stationary phases containing pyridine, phenol, aniline, and morpholine groups have also been synthesized and evaluated for their effectiveness in SFC. researchgate.net

Table 2: Examples of Chiral Stationary Phases for Enantiomeric Separation

Stationary Phase TypeCommon Trade NamesTypical Analytes
Polysaccharide-based (coated)Chiralcel OD, Chiralcel OJBroad range of racemates
Polysaccharide-based (immobilized)Chiralpak IA, Chiralpak IBBroad range, enhanced solvent compatibility
Pirkle-type (π-acid/π-base)Whelk-O 1, (S,S)-DACH-DNBAromatic compounds, amides
Cyclodextrin-basedCyclobond I, Astec CYCLOCompounds that fit into the cyclodextrin (B1172386) cavity

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes for key transformations within a multi-step chemical synthesis. This approach can be highly efficient for producing enantiomerically pure compounds like this compound, either by creating chiral precursors or by directly catalyzing stereoselective reactions. nih.gov

A common chemoenzymatic strategy involves the enzymatic synthesis of a key chiral intermediate, which is then converted to the final product through chemical steps. For the synthesis of this compound, a critical precursor is a chiral amino alcohol, such as (R)-2-amino-1-(pyridin-2-yl)ethanol.

Enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are highly effective for the asymmetric reduction of a corresponding ketone precursor (e.g., 2-amino-1-(pyridin-2-yl)ethanone) to the desired chiral alcohol. nih.govnih.gov These enzymatic reductions often proceed with excellent enantioselectivity (>99% ee) and yield. nih.gov For instance, the synthesis of the antidiabetic drug Sitagliptin utilizes a highly engineered transaminase to directly aminate a prositagliptin ketone, showcasing the power of biocatalysis in producing chiral amines. researchgate.net Similarly, lipases can be used for the kinetic resolution of racemic alcohols through enantioselective acetylation, providing access to both the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. researchgate.net

Once the chiral amino alcohol precursor is obtained, it can be cyclized to form the morpholine ring using standard chemical methods, such as reaction with a two-carbon electrophile, preserving the stereochemistry at the chiral center.

While less common, direct enzyme-mediated cyclization to form heterocyclic rings is an area of active research. Oxidases, such as monoamine oxidase (MAO), have been used to catalyze oxidative aromatization of aliphatic N-heterocycles. northumbria.ac.uk While this specific application leads to aromatization rather than the formation of a saturated ring like morpholine, it demonstrates the potential of enzymes to act on heterocyclic structures. The development of novel enzymes or the engineering of existing ones could potentially lead to biocatalysts capable of mediating the direct, enantioselective cyclization of an appropriate acyclic precursor to form this compound.

Novel Synthetic Approaches to this compound and its Analogues

Research into the synthesis of chiral morpholines is ongoing, with new methods being developed to improve efficiency, stereoselectivity, and substrate scope.

One significant advancement is the direct asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). A rhodium catalyst complexed with a chiral bisphosphine ligand has been shown to hydrogenate 2-substituted dehydromorpholines to provide a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.org This "after cyclization" strategy creates the stereocenter on a pre-formed ring and has proven to be a powerful method for accessing these chiral motifs. nih.gov

Another approach involves the catalytic asymmetric halocyclization of alkenol substrates. Organocatalysts derived from cinchona alkaloids have been successfully used to furnish chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities. rsc.org While this produces a different substitution pattern, it highlights the progress in catalytic asymmetric methods for constructing the morpholine ring.

Furthermore, innovative methods for morpholine synthesis from 1,2-amino alcohols are being explored, such as redox-neutral protocols using reagents like ethylene (B1197577) sulfate (B86663), which bypasses the traditional multi-step morpholinone reduction pathway. chemrxiv.org Asymmetric synthesis of 2-(2-pyridyl)aziridines from imines bearing stereogenic N-alkyl substituents, followed by regioselective ring-opening, also presents a potential pathway to chiral precursors for this compound. nih.gov These novel strategies represent the forefront of efforts to access this important class of chiral heterocycles.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Morpholine (B109124) Nitrogen Atoms

The secondary amine nitrogen in the morpholine ring is a primary site for nucleophilic reactions. Although the ether oxygen in the morpholine ring withdraws some electron density, making it slightly less basic and nucleophilic than analogous piperidines, it readily participates in a variety of common amine reactions wikipedia.orgatamanchemicals.comatamankimya.com.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The morpholine nitrogen can be readily alkylated using various alkylating agents. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks an electrophilic carbon. Common alkylating agents include alkyl halides, sulfates, and sulfonates. Catalytic methods, such as the N-alkylation with alcohols over heterogeneous catalysts like CuO–NiO/γ–Al2O3, have also been developed for morpholine derivatives researchgate.net. These reactions lead to the formation of N-alkylated (tertiary amine) derivatives of (R)-2-(pyridin-2-yl)morpholine.

N-Acylation: The reaction of the morpholine nitrogen with acylating agents, such as acid chlorides, anhydrides, or esters, results in the formation of N-acyl derivatives (amides) organic-chemistry.orggoogle.com. For instance, morpholine reacts with chloroacetyl chloride to form 4-(2-chloroacetyl) morpholine jocpr.com. Similarly, N-acetylmorpholine can be synthesized by reacting morpholine with acetic anhydride or ethyl acetate google.comgoogle.com. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound This table presents expected products based on the known reactivity of the morpholine moiety.

Starting Material Reagent Reaction Type Expected Product Name
This compound Methyl iodide (CH₃I) N-Alkylation (R)-4-methyl-2-(pyridin-2-yl)morpholine
This compound Benzyl bromide (BnBr) N-Alkylation (R)-4-benzyl-2-(pyridin-2-yl)morpholine
This compound Acetyl chloride (CH₃COCl) N-Acylation 1-((R)-2-(pyridin-2-yl)morpholino)ethan-1-one
This compound Acetic anhydride ((CH₃CO)₂O) N-Acylation 1-((R)-2-(pyridin-2-yl)morpholino)ethan-1-one
This compound Benzoyl chloride (PhCOCl) N-Acylation Phenyl((R)-2-(pyridin-2-yl)morpholino)methanone

Formation of Amides and Carbamates

Amides: As discussed in the N-acylation section, the formation of amides is a key derivatization strategy for the morpholine nitrogen. This transformation is crucial in medicinal chemistry for building more complex molecular architectures jocpr.comnih.gov.

Carbamates: The morpholine nitrogen can react with various reagents to form carbamates. This can be achieved through reactions with isocyanates, chloroformates, or via three-component couplings involving an amine, carbon dioxide, and an alkyl halide nih.govorganic-chemistry.org. For example, morpholine can react with CO₂ under anhydrous conditions to form carbamates chemicalbook.com. Reagents like di(2-pyridyl) carbonate (DPC) are also efficient for the alkoxycarbonylation of amines to yield carbamates nih.gov. The resulting carbamate (B1207046) derivatives are of significant interest in drug design nih.govacs.org.

Reactions Involving the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the pyridine nitrogen basic and available for coordination with electrophiles and metal ions libretexts.orgjscimedcentral.com.

Coordination Chemistry with Transition Metals

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of transition metals wikipedia.org. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal center. This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the morpholine nitrogen, or as a monodentate ligand through just the pyridine nitrogen jscimedcentral.comnih.gov. The specific coordination mode would depend on the metal, other ligands, and reaction conditions. Metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are known to form stable complexes with pyridine-containing ligands nih.gov.

Table 2: Potential Coordination Complexes with this compound (L) This table illustrates hypothetical coordination compounds based on the established coordination chemistry of pyridine ligands.

Metal Salt Potential Complex Formula Coordination Geometry
Nickel(II) chloride (NiCl₂) [Ni(L)₂Cl₂] Octahedral
Copper(II) nitrate (Cu(NO₃)₂) [Cu(L)(NO₃)₂] Heptacoordinated
Zinc(II) chloride (ZnCl₂) [Zn(L)Cl₂] Tetrahedral
Silver(I) nitrate (AgNO₃) [Ag(L)₂]NO₃ Linear

Quaternization and N-Oxidation

Quaternization: The pyridine nitrogen can be alkylated by strong alkylating agents, such as alkyl halides, to form a quaternary pyridinium (B92312) salt osti.govnih.gov. This quaternization significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions google.com. This increased reactivity is a valuable tool in synthetic chemistry for further functionalization of the pyridine ring google.comnih.gov.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), or Oxone nih.govarkat-usa.org. The resulting N-oxide has a unique reactivity profile. The N-O bond introduces a dipole moment and alters the ring's electronics, making it more reactive towards both electrophilic and nucleophilic substitution compared to the parent pyridine arkat-usa.orgscripps.edu. For example, N-oxidation activates the ring, allowing for easier electrophilic substitution wikipedia.org.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The reactivity of the pyridine ring towards aromatic substitution is fundamentally different from that of benzene due to the influence of the electronegative nitrogen atom.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly deactivated towards electrophilic attack compared to benzene wikipedia.orgpearson.com. The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring libretexts.org. When electrophilic substitution does occur, it proceeds under harsh conditions and is highly regioselective for the 3-position (meta-position) libretexts.orgaklectures.comstudy.com. Attack at the 2- or 4-position would generate an unstable cationic intermediate where the positive charge is placed on the electronegative nitrogen atom study.com.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions (ortho- and para-positions) wikipedia.org. A nucleophile can attack these positions, displacing a suitable leaving group (like a halide). The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized by resonance structures that delocalize the negative charge onto the ring nitrogen atom stackexchange.comechemi.compearson.com. This stabilization is not possible if the attack occurs at the 3-position, making substitution at this position much less favorable stackexchange.comechemi.com. The classic Chichibabin reaction, which forms 2-aminopyridine, is a prime example of this reactivity wikipedia.org.

Table 3: Summary of Aromatic Substitution on the Pyridine Ring of this compound

Reaction Type Reactivity Compared to Benzene Preferred Position of Attack Rationale
Electrophilic Aromatic Substitution (EAS) Deactivated 3-position (meta) Avoids placing a positive charge on the electronegative nitrogen in the reaction intermediate libretexts.orgstudy.com.
Nucleophilic Aromatic Substitution (SNAr) Activated 4- and 6-positions (ortho/para) The nitrogen atom stabilizes the negative charge of the Meisenheimer intermediate via resonance stackexchange.comechemi.compearson.com.

Functionalization at Various Pyridine Positions

The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, direct C-H functionalization of pyridines can be achieved under specific conditions, often requiring metal catalysis. rsc.org The reactivity of the C-H bonds in the pyridine ring of this compound is influenced by the nitrogen atom, which deactivates the ring towards electrophiles and directs nucleophilic or radical attack primarily to the ortho (C6) and para (C4) positions relative to the ring nitrogen. The C3 and C5 positions are generally less reactive.

While specific studies on the functionalization of this compound are not extensively documented in publicly available literature, general principles of pyridine chemistry suggest that derivatization would likely follow established patterns. For instance, halogenation, a key step for further modifications, typically requires harsh conditions for unsubstituted pyridine. However, the presence of the morpholine substituent may modulate this reactivity.

Table 1: Predicted Reactivity of Pyridine Ring Positions in this compound towards Different Reaction Types

Pyridine PositionElectrophilic SubstitutionNucleophilic SubstitutionRadical Substitution
C3LowModerateModerate
C4LowHighHigh
C5LowModerateModerate
C6LowHighHigh

Note: This table is illustrative and based on general principles of pyridine reactivity. Specific experimental outcomes for this compound may vary.

Regioselective Directing Group Effects

The morpholine moiety at the C2 position of the pyridine ring can exert a directing group effect in C-H functionalization reactions. The nitrogen atom of the morpholine can coordinate to a metal catalyst, bringing the catalytic center in proximity to the ortho C-H bond of the pyridine ring (the C3 position). This chelation-assisted strategy is a powerful tool for achieving regioselectivity in C-H activation.

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the chiral center at the C2 position of the morpholine ring is a critical aspect of the chemistry of this compound, particularly in applications where specific stereoisomers are required.

Factors Influencing Stereointegrity

The stability of the stereocenter in this compound is influenced by several factors, including temperature, pH, and the presence of catalysts or reagents. The C-H bond at the chiral center is alpha to both a nitrogen and an oxygen atom, which can influence its acidity and susceptibility to cleavage.

Under certain conditions, this stereocenter can undergo epimerization, leading to the formation of its (S)-enantiomer. A study on the visible light-mediated, diastereoselective epimerization of morpholines suggests that α-aryl substituted morpholines can be susceptible to changes in stereochemistry. nih.gov This process can be facilitated by radical intermediates, highlighting the importance of avoiding radical-inducing conditions to maintain the stereochemical purity of this compound.

Table 2: Potential Factors Affecting the Stereochemical Stability of this compound

FactorPotential Effect on Stereointegrity
Temperature Elevated temperatures can provide the activation energy for epimerization.
pH Both strongly acidic and basic conditions can potentially facilitate racemization through various mechanisms.
Radical Initiators Can promote epimerization via hydrogen atom transfer mechanisms.
Metal Catalysts Certain transition metals could potentially interact with the chiral center and facilitate stereochemical inversion.

Mechanistic Investigations of Stereocenter Inversion

Another potential mechanism for racemization, particularly under basic conditions, could involve the deprotonation of the C-H bond at the stereocenter to form a carbanion. researchgate.net The stability of this carbanion would be influenced by the adjacent heteroatoms and the pyridine ring. Reprotonation of this intermediate would lead to a racemic mixture. Under acidic conditions, ring-opening and closing mechanisms could also potentially lead to a loss of stereochemical information.

These potential pathways underscore the importance of careful reaction condition selection when working with enantiomerically pure this compound to prevent unwanted epimerization.

Applications in Asymmetric Catalysis

Mechanistic Studies of Catalyst-Substrate Interactions

Mechanistic studies are fundamental to understanding how a chiral catalyst operates and to designing more efficient and selective catalysts. These investigations often involve spectroscopic methods, kinetic analysis, and computational modeling to elucidate the structure of catalytic intermediates and transition states.

Chiral recognition is the process by which a chiral catalyst differentiates between enantiotopic faces, atoms, or groups in a prochiral substrate, or between the two enantiomers of a racemic substrate. This differentiation occurs through diastereomeric, non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-π stacking) within the catalyst-substrate complex.

Given the absence of published applications for (R)-2-(pyridin-2-yl)morpholine in the aforementioned catalytic reactions, there are consequently no mechanistic studies available that describe its specific catalyst-substrate interactions or chiral recognition models. The development of such understanding is contingent upon the initial discovery and optimization of catalytic reactions where this compound proves to be an effective ligand.

Transition State Analysis in Catalytic Cycles

While specific transition state analyses for catalytic cycles involving this compound are not extensively documented in the literature, insights can be drawn from computational studies on structurally similar pyridine-oxazoline (PyOx) and pyridylamido-type ligands. Density Functional Theory (DFT) calculations on such systems have been instrumental in elucidating the origins of enantioselectivity. nih.govacs.org

For a generic metal-catalyzed reaction, the enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. The conformation of the this compound ligand, when coordinated to a metal center, dictates the steric and electronic environment of the catalytic site. The pyridine (B92270) ring and the morpholine (B109124) moiety create a chiral pocket that forces the substrate to approach the metal center in a specific orientation to minimize steric repulsion.

It is hypothesized that the transition state involves a coordinated substrate where the facial selectivity is governed by the steric hindrance imposed by the morpholine ring. The chair conformation of the morpholine ring and the orientation of the pyridyl group relative to it are crucial in defining the shape of the active site. Computational models of related systems suggest that non-covalent interactions, such as hydrogen bonding or π-π stacking between the ligand and the substrate, can further stabilize one transition state over the other, thereby enhancing enantioselectivity. nih.gov

Immobilization and Recyclability of Catalytic Systems

The practical application of homogeneous catalysts is often hampered by the difficulty in separating the catalyst from the reaction products, leading to product contamination and loss of the expensive metal and chiral ligand. Immobilization of the catalytic system onto a solid support offers a viable solution to this problem, facilitating catalyst recovery and reuse.

Heterogenization Strategies

Several heterogenization strategies can be envisioned for catalytic systems based on this compound, drawing parallels from successful immobilization of other pyridine-based ligands. A common approach involves the functionalization of the ligand, followed by its covalent attachment to an insoluble support.

For this compound, functionalization could be targeted at the pyridine ring, for instance, by introducing a vinyl, chloro, or amino group at a position that does not interfere with its coordination to the metal center. This functionalized ligand can then be anchored to various solid supports.

Potential Heterogenization Strategies:

Support MaterialLinkage ChemistryAdvantages
Silica (B1680970) Silanization with functionalized silanes (e.g., chloropropylsilane)High surface area, thermal and mechanical stability. researchgate.netacs.org
Polystyrene Copolymerization of a styryl-functionalized ligand with styrene (B11656)Well-established chemistry, tunable properties. acs.org
Magnetic Nanoparticles Surface modification with coupling agentsEasy separation using an external magnetic field.

These strategies would lead to heterogeneous catalysts that can be easily separated from the reaction mixture by simple filtration or magnetic decantation, allowing for multiple recycles.

Polymer-Supported Ligands

The use of polymer supports for the immobilization of chiral ligands is a well-established and effective strategy. Polystyrene is a frequently used support due to its chemical inertness and the ease with which it can be functionalized. acs.orgresearchgate.net A polymer-supported version of this compound could be synthesized by preparing a derivative of the ligand containing a polymerizable group, such as a vinyl group, on the pyridine ring. This monomer could then be copolymerized with styrene to yield a cross-linked polymer bead where the chiral ligand is covalently bound. acs.org

The resulting polymer-supported catalyst would combine the advantages of homogeneous catalysis (high activity and selectivity due to a well-defined molecular active site) with those of heterogeneous catalysis (ease of separation and recyclability). Studies on polymer-supported pyridine ligands have demonstrated their successful application in various catalytic reactions, with the potential for multiple reuses without a significant loss of activity or enantioselectivity. acs.orgnih.gov

Table of Polymer-Supported Pyridine Ligands and their Recyclability:

Polymer SupportLigand TypeReactionNumber of CyclesReference
PolystyrenePyridineC(sp³)–H Arylation2 acs.org
PolystyrenePyridine-oxazolineVarious10 acs.org
PolystyreneTRIP phosphoric acidAllylboration18 acs.org

Structure-Activity Relationships in Catalytic Performance

The catalytic performance of a metal complex with this compound is intrinsically linked to the three-dimensional structure of the ligand and the electronic properties of its constituent rings. Understanding these structure-activity relationships is crucial for the rational design of more efficient and selective catalysts.

Influence of Ligand Conformation on Enantioselectivity

The conformation of the this compound ligand upon coordination to a metal center is a key determinant of enantioselectivity. The relative orientation of the pyridine and morpholine rings creates a chiral environment that directs the stereochemical outcome of the reaction. The chair conformation of the morpholine ring is generally the most stable, but its flexibility can allow for conformational changes upon substrate binding.

Computational studies on related pyridine-oxazoline ligands have shown that subtle changes in the ligand's torsional angles can have a significant impact on the energy of the diastereomeric transition states, and thus on the enantiomeric excess of the product. acs.orgresearchgate.net For this compound, the dihedral angle between the pyridine ring and the C-N-C plane of the morpholine ring is a critical parameter. This angle influences the steric bulk around the metal center, which in turn affects how the substrate can approach the active site. A more rigid ligand conformation is often desirable as it can lead to a more ordered transition state and higher enantioselectivity.

Effect of Substituents on Catalytic Efficiency

The introduction of substituents on either the pyridine or the morpholine ring of the ligand can have a profound impact on the catalytic efficiency, both in terms of activity (reaction rate) and enantioselectivity. These effects can be broadly categorized as electronic or steric.

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the pyridine ring increase the electron density on the nitrogen atom, leading to a stronger bond with the metal center. This can modulate the Lewis acidity of the metal, potentially affecting the rate of substrate activation. Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the electron density on the pyridine nitrogen, which can also influence the catalytic cycle. Studies on pyridino-18-crown-6 ethers have shown that the complex stability constants decrease with increasing electron-withdrawing character of the substituent on the pyridine ring. mdpi.com

Steric Effects: The size and position of substituents can significantly alter the steric environment around the metal center. Bulky substituents can create a more defined chiral pocket, which can enhance enantioselectivity by increasing the steric repulsion for one of the diastereomeric transition states. However, excessive steric hindrance can also impede substrate access to the catalytic site, leading to a decrease in reaction rate. Computational evaluations of pyridylamido-type catalysts have demonstrated that hindered substituents can increase the stereoselectivity of polymerization reactions. nih.gov

Table of Potential Substituent Effects on Catalytic Performance:

Substituent PositionSubstituent TypePotential Effect on ActivityPotential Effect on Enantioselectivity
Pyridine ring (para to N)Electron-donatingIncrease/DecreaseMay vary
Pyridine ring (para to N)Electron-withdrawingIncrease/DecreaseMay vary
Morpholine ringBulky alkyl groupsDecreaseIncrease
Pyridine ring (ortho to N)Sterically demandingDecreaseIncrease/Decrease

Advanced Spectroscopic Methodologies for Stereochemical and Structural Elucidation

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical techniques are indispensable for studying chiral molecules as they respond differently to left and right circularly polarized light. This differential interaction is the basis for determining the absolute configuration and enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comspectroscopyeurope.com This technique is a powerful tool for assigning the absolute configuration of enantiomers. mtoz-biolabs.comspectroscopyeurope.com The process involves measuring the experimental CD spectrum and comparing it to a theoretically calculated spectrum, often generated using density functional theory (DFT). spectroscopyeurope.comamericanlaboratory.com

For (R)-2-(pyridin-2-yl)morpholine, the CD spectrum is expected to show characteristic Cotton effects—positive or negative bands corresponding to specific electronic transitions within the molecule. The enantiomer, (S)-2-(pyridin-2-yl)morpholine, would produce a mirror-image spectrum with Cotton effects of equal magnitude but opposite signs. spectroscopyeurope.com A strong correlation between the experimental spectrum and the calculated spectrum for the (R)-enantiomer provides a confident assignment of its absolute configuration. americanlaboratory.com

Table 1: Illustrative Circular Dichroism Data for the Enantiomers of 2-(pyridin-2-yl)morpholine (B1319195). The data demonstrates the mirror-image relationship between the two enantiomers.
Wavelength (nm)(R)-isomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)(S)-isomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
215-15,200+15,200
240+9,800-9,800
275-4,500+4,500

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orglibretexts.orgslideshare.net This variation, particularly in the vicinity of an absorption band, creates a characteristic curve known as a Cotton effect curve, which can be positive or negative. libretexts.orgslideshare.net

The ORD curve for this compound would provide critical information for its stereochemical assignment. By analyzing the sign and shape of its Cotton effect, which is associated with the electronic transitions of the pyridine (B92270) chromophore, its absolute configuration can be correlated with that of structurally similar compounds. libretexts.org The phenomenon of ORD arises because a chiral substance transmits right and left circularly polarized light at different velocities. wikipedia.org

Table 2: Representative Optical Rotatory Dispersion Data for this compound. The data illustrates a positive Cotton effect, with a peak and trough characteristic of such curves.
Wavelength (nm)Specific Rotation [α] (degrees)
600+25
400+80
320+2500 (Peak)
3000 (Crossover)
280-1800 (Trough)
250-400

Multi-Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Confirmation

While 1D NMR provides initial structural information, 2D NMR techniques are essential for the complete and unambiguous assignment of complex molecules like this compound. ipb.ptopenpubglobal.com

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity

A combination of 2D NMR experiments is used to establish the covalent framework of the molecule by identifying through-bond correlations.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would be used to trace the connectivity of protons within the morpholine (B109124) ring and separately within the pyridine ring. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). ipb.ptnanalysis.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). ipb.pt HMBC is vital for connecting the molecular fragments, for instance, by showing a correlation from the proton at C2 of the morpholine ring to the carbons of the attached pyridine ring. It is also the primary method for assigning quaternary (non-protonated) carbons.

Table 3: Expected Key 2D NMR Correlations for this compound.
Proton (¹H)COSY (Correlates with)HSQC (Correlates with)HMBC (Correlates with)
H2 (morpholine)H3a, H3bC2C3, C6, C2' (pyridine), C6' (pyridine)
H3a, H3b (morpholine)H2, H3b/H3aC3C2, C5
H5a, H5b (morpholine)H6a, H6b, H5b/H5aC5C3, C6
H6a, H6b (morpholine)H5a, H5b, H6b/H6aC6C2, C5
H3' (pyridine)H4'C3'C2', C4', C5'
H4' (pyridine)H3', H5'C4'C2', C3', C5', C6'
H5' (pyridine)H4', H6'C5'C3', C4', C6'
H6' (pyridine)H5'C6'C2, C2', C4', C5'

NOESY and ROESY for Stereochemical Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that identify protons that are close in space, irrespective of whether they are connected through bonds. These through-space correlations are critical for determining the relative stereochemistry and preferred conformation of a molecule in solution.

For this compound, a key correlation would be expected between the proton on the chiral center (H2 of the morpholine ring) and the adjacent protons on the pyridine ring (H3'). The presence and intensity of this NOE would help define the rotational conformation around the C2-C2' bond. Furthermore, NOE correlations between protons within the morpholine ring (e.g., between axial and equatorial protons) would confirm its expected chair conformation.

Table 4: Expected Key NOESY/ROESY Correlations for Confirming the Stereochemistry of this compound.
Proton 1Proton 2Structural Information Deduced
H2 (morpholine)H3' (pyridine)Confirms proximity and preferred conformation around the C2-C2' bond.
H2 (morpholine)H6' (pyridine)Provides additional conformational constraints.
H2 (axial)H6 (axial), H5 (axial)Confirms relative stereochemistry and chair conformation of the morpholine ring.
H3' (pyridine)H4' (pyridine)Confirms connectivity and proximity within the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular architecture.

For a chiral compound like this compound, a successful crystallographic analysis would unequivocally confirm its connectivity and conformation. Crucially, through the use of anomalous dispersion, typically requiring a heavy atom in the structure or using high-quality data, the absolute configuration of the stereocenter can be determined without ambiguity. nih.gov The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of molecules in the crystal lattice.

Table 5: Representative Crystallographic Data for this compound. This table presents plausible data that would be obtained from a single-crystal X-ray diffraction experiment.
ParameterValue
Chemical FormulaC₉H₁₂N₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.85
b (Å)9.10
c (Å)16.25
Volume (ų)865.4
Z (molecules/unit cell)4
Flack parameter0.05(3)

Single Crystal Diffraction Analysis

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched literature, the general principles of the technique would be applied. A well-defined crystal of the compound would be subjected to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

For related compounds containing morpholine and pyridine rings, crystallographic studies have provided detailed structural information. For instance, the crystal structure of 4-(pyrazin-2-yl)morpholine revealed a chair conformation for the morpholine ring. iucr.org Similarly, studies on various pyridine derivatives have established typical bond lengths and angles for the aromatic ring. nih.govresearchgate.netmdpi.comeurjchem.comresearchgate.net In a hypothetical crystallographic study of this compound, it would be expected that the morpholine ring adopts a stable chair conformation.

A critical aspect of SC-XRD for chiral molecules is the determination of the absolute configuration. This is often achieved through the analysis of anomalous dispersion effects, particularly when a heavy atom is present in the structure or by using specific X-ray wavelengths. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry. mdpi.com

Hypothetical Crystallographic Data for this compound

Below is an interactive table representing the type of data that would be obtained from a single-crystal X-ray diffraction analysis. Note: This data is hypothetical and for illustrative purposes only, as a specific study for this compound was not found.

ParameterHypothetical Value
Chemical FormulaC₉H₁₂N₂O
Formula Weight164.21
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)11.5
α (°)90
β (°)90
γ (°)90
Volume (ų)993.9
Z4
Calculated Density (g/cm³)1.095
Flack Parameter0.05(3)

Co-Crystallization with Chiral Guests for Absolute Configuration

When obtaining a single crystal of a target molecule for anomalous dispersion analysis is challenging, co-crystallization with a known chiral guest can be a powerful alternative for determining the absolute configuration. This technique relies on the formation of a diastereomeric co-crystal, where the absolute configuration of the guest molecule is already established. The known stereochemistry of the guest acts as an internal reference during the X-ray diffraction experiment, allowing for the unambiguous assignment of the absolute configuration of the target molecule.

The process involves screening a variety of chiral co-formers to find one that forms well-ordered crystals with the compound of interest. The choice of the chiral guest is crucial and often includes compounds like chiral acids, bases, or other molecules capable of forming strong and predictable intermolecular interactions, such as hydrogen bonds, with the target molecule.

While no specific studies detailing the co-crystallization of this compound with a chiral guest for absolute configuration determination were identified in the available literature, this method remains a highly viable approach. The most reliable method to determine the absolute configuration of chiral molecules is X-ray crystallography, but small molecules can be difficult to crystallize. d-nb.infonih.govresearchgate.netnih.gov Co-crystallization with a heavy atom-containing compound can enable the determination of the absolute configuration of a chiral organic compound. scilit.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and energies of molecules.

Conformational Analysis of the Morpholine (B109124) Ring

The morpholine ring, a six-membered saturated heterocycle, is known to adopt a chair conformation, which is significantly more stable than the boat or twist-boat conformations. In the case of (R)-2-(pyridin-2-yl)morpholine, the key conformational question revolves around the orientation of the pyridin-2-yl substituent at the C2 position, which can be either axial or equatorial.

Computational studies on substituted morpholines and related heterocyclic systems consistently show a preference for a chair conformation. For 2-substituted morpholines, the substituent generally favors the equatorial position to minimize steric hindrance. In the case of this compound, the pyridinyl group is relatively bulky, and thus an equatorial orientation is expected to be the more stable conformation. This arrangement would place the pyridinyl group away from the other atoms of the morpholine ring, reducing unfavorable 1,3-diaxial interactions that would be present in the axial conformation.

Furthermore, studies on N-aryl morpholines have indicated a tendency for the aryl ring to be co-planar with the mean plane of the morpholine ring, suggesting a potential for electronic delocalization or favorable packing interactions. While the pyridinyl group in this compound is attached to a carbon atom rather than the nitrogen, the relative orientation of the pyridine (B92270) ring with respect to the morpholine ring is a critical conformational parameter that would be influenced by a combination of steric and electronic factors. DFT calculations on analogous 2-aryl-morpholine systems could provide quantitative estimates of the energy differences between various rotamers.

Table 1: Predicted Conformational Preferences of this compound based on DFT Studies of Analogous Systems

FeaturePredicted Preferred ConformationRationale
Morpholine Ring ChairMinimization of torsional and steric strain.
Pyridinyl Group Orientation EquatorialAvoidance of 1,3-diaxial steric interactions.
Pyridine-Morpholine Dihedral Angle Dependent on electronic and steric factorsPotential for co-planarity to maximize conjugation or minimize steric clash.

Torsional Strain and Stereoelectronic Effects

Torsional strain in the morpholine ring of this compound is minimized in the chair conformation, where all the bonds on adjacent atoms are staggered. The introduction of the pyridinyl substituent at the C2 position introduces new torsional angles that need to be considered, particularly the C3-C2-C(pyridinyl)-N(pyridinyl) dihedral angle. The rotation around the C2-C(pyridinyl) bond will have a specific energy profile with minima corresponding to the most stable rotational isomers. DFT calculations are adept at mapping these potential energy surfaces and identifying the rotational barriers. elsevierpure.comresearchgate.net

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformational preferences and reactivity of molecules. wikipedia.orgbaranlab.org In this compound, several stereoelectronic interactions are plausible. One key interaction is the anomeric effect, which in its classical sense describes the preference for an axial orientation of an electronegative substituent at the anomeric carbon in a pyranose ring. While not a classical anomeric system, analogous hyperconjugative interactions can be at play. For instance, the interaction between the lone pair of the morpholine nitrogen (nN) or oxygen (nO) and the antibonding orbital (σ) of the C-C bond connecting the pyridine ring (σC-C(pyridinyl)) could influence the conformational equilibrium. nih.gov

Similarly, the orientation of the N-H bond of the morpholine ring (axial vs. equatorial) will be influenced by stereoelectronic effects. The lone pair on the nitrogen atom can engage in hyperconjugative interactions with neighboring anti-periplanar σ* orbitals. The relative energies of the axial and equatorial N-H conformers would be determined by the sum of all such stabilizing and destabilizing interactions.

Molecular Dynamics Simulations of Ligand-Metal Complexes

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into the flexibility of ligand-metal complexes, solvent effects, and the thermodynamics of binding.

Binding Affinity Predictions

MD simulations, in conjunction with methods like free energy perturbation (FEP) or thermodynamic integration (TI), can be used to predict the binding affinity of this compound to various metal ions. These calculations compute the free energy change upon binding of the ligand to the metal ion in a solvent environment. The bidentate N,O-chelation of this compound to a metal center would be a key feature to model.

The accuracy of these predictions depends heavily on the quality of the force field parameters used to describe the interactions between the ligand and the metal. For transition metals, developing accurate force fields can be challenging. However, for comparative studies, such as predicting the relative binding affinities for a series of similar ligands or different metal ions, MD simulations can provide valuable qualitative and semi-quantitative trends.

Dynamic Behavior of Catalytic Intermediates

In the context of catalysis, MD simulations can be used to explore the conformational landscape of catalytic intermediates. For a complex of this compound with a catalytically active metal, MD can reveal the flexibility of the complex, the accessibility of the catalytic site to substrates, and the dynamic interplay between the ligand, metal, and reactants. arxiv.org

For instance, in an asymmetric catalytic reaction, the chiral environment created by the this compound ligand is crucial for stereoselectivity. MD simulations can help to visualize and quantify the shape and dynamics of the chiral pocket around the metal center, providing a rationale for the observed enantioselectivity. The simulations can also identify key intermolecular interactions, such as hydrogen bonds or π-stacking, between the catalyst and the substrate in the transition state, which are often critical for both reactivity and selectivity.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. rsc.org For catalytic reactions involving metal complexes of this compound, these calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the rate of the reaction. Comparing the activation energies for different possible pathways allows for the identification of the most favorable reaction mechanism.

For example, in a catalytic cycle, each elementary step (e.g., oxidative addition, migratory insertion, reductive elimination) can be modeled. Quantum chemical calculations can provide the geometries of the transition states for each step, offering a detailed picture of the bond-making and bond-breaking processes. This level of detail is crucial for understanding the role of the this compound ligand in facilitating the reaction and in controlling its stereochemical outcome. For instance, the calculations can explain why a particular enantiomer of the product is formed preferentially by comparing the energies of the diastereomeric transition states leading to the two enantiomers. nih.gov

Table 2: Application of Quantum Chemical Calculations to Catalysis with this compound Complexes

ApplicationInformation Gained
Reaction Pathway Mapping Identification of intermediates and transition states.
Activation Energy Calculation Prediction of reaction rates and identification of the rate-determining step.
Stereoselectivity Prediction Comparison of the energies of diastereomeric transition states to explain enantioselectivity.
Ligand Effect Analysis Understanding how the electronic and steric properties of the ligand influence reactivity and selectivity.

Energy Profiles for Key Steps in Asymmetric Catalysis

A fundamental aspect of understanding a catalytic cycle is the determination of its energy profile. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of reactants, intermediates, transition states, and products. This allows for the construction of a reaction coordinate diagram that maps out the energy landscape of the reaction.

For a reaction catalyzed by this compound, the key steps would typically involve the formation of a catalyst-substrate complex, the stereodetermining bond-forming step, and the release of the product. The energy profile provides insights into the thermodynamics (relative energies of intermediates) and kinetics (activation barriers) of each step. For instance, in asymmetric reactions, comparing the energy profiles for the pathways leading to the major and minor enantiomers can reveal the origin of enantioselectivity. A lower activation barrier for the pathway leading to one enantiomer would explain its preferential formation.

While specific energy profiles for reactions catalyzed by this compound are not extensively detailed in the literature, studies on similar morpholine-based organocatalysts in reactions like the 1,4-addition of aldehydes to nitroolefins have demonstrated the utility of this approach. nih.gov In such studies, calculations reveal how the catalyst and substrates interact to favor one reaction pathway over another.

Transition State Geometries and Activation Barriers

The transition state (TS) is the highest energy point along the reaction coordinate and is of paramount importance in determining the rate and selectivity of a reaction. Computational modeling allows for the precise determination of the three-dimensional geometry of the transition state. Analysis of the TS geometry can reveal crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize the favored transition state and destabilize the disfavored one.

For this compound, the pyridinyl and morpholinyl moieties would play distinct roles in orienting the substrates within the transition state assembly. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a Lewis base, while the morpholine ring provides a rigid scaffold that dictates the steric environment.

The energy difference between the reactants and the transition state is the activation barrier (ΔG‡). A lower activation barrier corresponds to a faster reaction. In asymmetric catalysis, the difference in activation barriers (ΔΔG‡) for the two pathways leading to the different enantiomers is directly related to the enantiomeric excess (ee) of the product. Computational chemists can calculate these barriers to predict the outcome of a reaction. For example, intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state structure indeed connects the correct reactants and products. nih.gov

Table 1: Hypothetical Activation Barriers for a Catalytic Asymmetric Reaction

Transition StatePathwayCalculated Activation Barrier (kcal/mol)
TS-RLeads to (R)-product15.2
TS-SLeads to (S)-product17.5

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Prediction of Chiroptical Properties

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides experimental characterization of chiral molecules. Computational methods have become indispensable for predicting and interpreting these spectra, which is crucial for determining the absolute configuration of a newly synthesized chiral compound.

Computational CD and ORD Spectra

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic transitions of a molecule. nih.govresearchgate.net By calculating the rotatory strengths of these transitions, a theoretical ECD spectrum can be generated. Similarly, ORD spectra can be computed by calculating the optical rotation at different wavelengths.

Table 2: Representative Calculated Electronic Transitions and Rotatory Strengths

Wavelength (nm)Excitation Energy (eV)Rotatory Strength (10⁻⁴⁰ cgs)
2654.68+15.3
2305.39-22.1
2056.05+8.7

Note: This table is a hypothetical representation of data that would be obtained from a TD-DFT calculation.

Correlation with Experimental Data

The ultimate validation of computational predictions of chiroptical properties comes from their comparison with experimental data. nih.govresearchgate.net If the computed ECD or ORD spectrum for a specific enantiomer, for instance, the (R)-enantiomer, matches the experimentally measured spectrum, it provides strong evidence for the assignment of the absolute configuration of the synthesized compound.

Discrepancies between the computed and experimental spectra can often be resolved by refining the computational model, for example, by including solvent effects or considering a wider range of conformations. This iterative process of comparing theoretical and experimental data is a powerful tool in stereochemical analysis. The combination of experimental and computational chiroptical spectroscopy enables a deeper understanding of the relationship between molecular structure and its interaction with polarized light. nih.govresearchgate.net

Development of Analogues and Derivatives of R 2 Pyridin 2 Yl Morpholine

Rational Design of Modified Scaffolds

The rational design of new molecules based on the (R)-2-(pyridin-2-yl)morpholine scaffold involves strategic changes to its constituent rings. These modifications are intended to probe the chemical space around the core structure, leading to analogues with potentially enhanced properties.

The design strategy often involves adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the pyridine (B92270) moiety. nih.gov The choice of substituent can significantly impact the electronic environment of the metal center in coordination complexes, without necessarily altering the coordination geometry. nih.gov For example, studies on iron-pyridinophane complexes have shown that modifying the pyridine ring with different substituents allows for a structure-activity relationship study without impacting the coordination chemistry. nih.gov This approach can regulate the spin-state of iron complexes and provide selectivity in catalytic reactions. nih.gov

A catalyst-free synthesis method for N-pyridin-2-yl carbamates allows for the creation of derivatives with a wide range of substituents on the azine ring, including both electron-donating and electron-withdrawing groups. rsc.org

Table 1: Examples of Pyridine Ring Substituents and Their Electronic Effects

Substituent Group Example General Electronic Effect
Alkyl -CH₃ Electron-Donating
Alkoxy -OCH₃ Electron-Donating
Amino -NH₂ Electron-Donating
Halogen -Cl, -Br Electron-Withdrawing
Cyano -CN Electron-Withdrawing

This table is generated based on general principles of organic chemistry and supported by findings on how substituents alter electronic properties in pyridine derivatives. nih.govnih.gov

The morpholine (B109124) ring is a common structural motif in many biologically relevant compounds due to its ability to enhance properties like solubility and metabolic stability. dntb.gov.uae3s-conferences.org Modifications to this framework are a key strategy in developing analogues. These alterations can include changing the ring size, substituting the oxygen or nitrogen heteroatoms, or creating more rigid, bridged systems. e3s-conferences.org

For instance, the development of bridged morpholines, such as those with a 3,5-ethylene bridge, has been explored. e3s-conferences.org Such modifications can create a more conformationally constrained structure, which can influence binding interactions. e3s-conferences.org Synthetic strategies have been developed to produce a wide array of enantiopure cis-3,5-disubstituted morpholines from amino alcohols. e3s-conferences.org Other alterations can involve the synthesis of 2,6-disubstituted or 2,5-disubstituted morpholines. nih.govresearchgate.net

The synthesis of various morpholine analogues, including those with substitutions on the ring, has been a focus of chemical research. enamine.net Libraries of unique morpholine analogues have been designed and synthesized, highlighting the scaffold's versatility. enamine.netenamine.net

Synthetic Routes to Stereoisomers and Diastereomers

The stereochemistry of the 2-(pyridin-2-yl)morpholine (B1319195) scaffold is critical, as different stereoisomers can have distinct chemical properties and interactions. Methylphenidate and its analogues, for example, have two chiral centers, leading to four possible enantiomers with different pharmacokinetics. wikipedia.org Therefore, developing stereoselective synthetic routes to access specific stereoisomers and diastereomers is of significant interest.

Several methods have been established for the stereoselective synthesis of substituted morpholines. One such method is the copper(II)-promoted oxyamination of alkenes, which allows for the intramolecular addition of an alcohol and intermolecular coupling with an amine to form 2-aminomethyl morpholines with good to excellent diastereoselectivity. nih.gov Another approach involves a palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which provides access to a wide array of enantiopure cis-3,5-disubstituted morpholines. e3s-conferences.org

Furthermore, diastereoselective and even diastereoconvergent syntheses of 2- and 3-substituted morpholine congeners have been reported. nih.gov These routes can start from materials like 2-tosyl-1,2-oxazetidine and α-formyl carboxylates to yield morpholine hemiaminals, which can be further elaborated into conformationally rigid, polysubstituted morpholines. nih.gov The stereochemical outcome of these reactions is often controlled by factors such as the avoidance of steric strain and anomeric effects within the transition states. nih.govresearchgate.net

Exploration of Bioisosteric Replacements (excluding biological activity/efficacy)

Bioisosteric replacement is a strategy used in medicinal chemistry to swap functional groups or entire scaffolds with others that have similar physical or chemical properties. nih.govresearchgate.net This approach can be used to explore novel chemical space or modify a molecule's properties while retaining its core binding features. nih.gov

For the 2-(pyridin-2-yl)morpholine scaffold, bioisosteric replacements for both the morpholine and pyridine rings have been investigated.

Morpholine Ring Replacement : The morpholine moiety can be replaced by other cyclic structures. For example, 3,6-dihydro-2H-pyran (DHP) has been successfully used as a bioisostere for the morpholine group in a series of pyrazolopyrimidine and thienopyrimidine compounds. nih.gov This replacement establishes the DHP group as a viable hinge-region binding motif. nih.gov

Table 2: Examples of Bioisosteric Replacements for the Pyridinylmorpholine Scaffold

Original Moiety Bioisosteric Replacement Rationale for Replacement
Morpholine 3,6-Dihydro-2H-pyran (DHP) Serves as an alternative hinge-region binding motif. nih.gov
Morpholine Piperidine Alters basicity and hydrogen bonding capability. taylorandfrancis.com
Morpholine Thiomorpholine Introduces a sulfur heteroatom, modifying polarity and size. enamine.net

This table summarizes potential bioisosteric replacements based on documented examples in the literature.

Influence of Structural Modifications on Chemical Function

The morpholine ring itself contributes significantly to binding interactions. taylorandfrancis.com The presence of its heteroatoms facilitates hydrogen bonding, and the saturated, electron-deficient ring can participate in hydrophobic interactions. taylorandfrancis.com Altering the morpholine framework, such as creating bridged systems, can increase rigidity and potentially lead to more specific and potent binding by locking the molecule into an optimal conformation. e3s-conferences.org

Substitutions on the pyridine ring modulate the electronic properties of the entire molecule. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, an interaction that is crucial for the binding of many pyridine-containing compounds. mdpi.com For instance, in the masitinib-Mpro complex, the pyridine ring's nitrogen atom forms a highly stable hydrogen bond with a histidine residue, serving as a key anchoring point for the inhibitor. mdpi.com Changing the substituents on the pyridine ring can fine-tune the basicity of the nitrogen atom and the electrostatic potential of the ring, thereby affecting the strength of such interactions. nih.gov

These structural changes also impact metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) . nih.gov LE is a measure of the binding energy per heavy atom, providing an assessment of how efficiently a molecule binds to its target. nih.gov By optimizing substituents on both the pyridine and morpholine rings, it is possible to enhance binding affinity without disproportionately increasing molecular size or lipophilicity, thereby improving LE and LLE. e3s-conferences.orgnih.gov For example, replacing bulky groups with smaller, more polar ones can sometimes improve binding efficiency and other key physicochemical properties. nih.gov

Future Research Directions and Unexplored Avenues

Integration into Advanced Materials Science

The unique structural architecture of (R)-2-(pyridin-2-yl)morpholine, possessing both a chiral morpholine (B109124) ring and a coordinating pyridine (B92270) moiety, makes it a compelling candidate for the development of sophisticated materials with tailored properties.

Future research could focus on its role as a chiral building block in supramolecular chemistry . The pyridine nitrogen and the morpholine oxygen and nitrogen atoms offer multiple hydrogen bonding sites, enabling the self-assembly of intricate, ordered architectures. mdpi.comnih.gov These supramolecular polymers could find applications in areas such as chiral recognition, enantioselective separations, and the development of responsive "smart" materials. nih.gov

Furthermore, the incorporation of this compound as a functional monomer or a chiral ligand in the synthesis of polymers and metal-organic frameworks (MOFs) is a largely unexplored domain. As a chiral monomer, it could impart chirality to the entire polymer chain, leading to materials with unique optical or mechanical properties. In the realm of MOFs, its use as a ligand could lead to the construction of porous materials with chiral channels, potentially useful for enantioselective catalysis or separations. The pyridine group is a well-established coordinating unit in the formation of such crystalline structures. mdpi.com

Applications in Novel Catalytic Systems

The development of new and efficient catalytic systems is a cornerstone of modern chemistry, and this compound presents several opportunities in this field. Its inherent chirality and the presence of multiple coordination sites suggest its potential as a versatile ligand in asymmetric catalysis.

A primary area for future investigation is its application as a chiral ligand for transition metal catalysts . nih.gov The pyridine nitrogen and the morpholine nitrogen can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for a variety of asymmetric transformations. Research into the synthesis and catalytic activity of metal complexes involving this ligand could unlock new pathways for enantioselective reactions. nih.gov The development of novel pyridine-derived chiral ligands is an active area of research, and the unique steric and electronic properties of this compound could offer advantages in reactions such as asymmetric hydrogenation, C-C bond formations, and aminations. nih.govrsc.org

Moreover, the potential of this compound and its derivatives as organocatalysts remains an intriguing, yet underexplored, avenue. Chiral amines and pyridines have been successfully employed as organocatalysts in a range of asymmetric reactions. nih.govdocumentsdelivered.com Future studies could investigate the catalytic activity of this compound in reactions such as Michael additions, aldol (B89426) reactions, and other transformations that rely on enamine or iminium ion intermediates. The morpholine scaffold, while less common than pyrrolidine (B122466) in organocatalysis, offers a different steric and electronic environment that could lead to unique reactivity and selectivity. chemrxiv.org

Green Chemistry Approaches to Synthesis and Application

In an era of increasing environmental consciousness, the development of sustainable and eco-friendly chemical processes is paramount. unibo.it Future research on this compound should prioritize the integration of green chemistry principles in both its synthesis and application.

Current synthetic routes to chiral morpholines often involve multiple steps and the use of hazardous reagents. chemrxiv.org A key area for future research is the development of greener synthetic methodologies . This could involve catalyst-free synthesis or the use of more environmentally benign reagents and solvents. chemrxiv.orgchemrxiv.orgrsc.org Recent advancements in the synthesis of morpholines via selective monoalkylation of amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) present a promising green alternative to traditional methods. chemrxiv.orgchemrxiv.org Exploring such pathways for the synthesis of this compound could significantly reduce the environmental impact of its production.

Furthermore, the application of biocatalysis for the synthesis of this chiral amine is a highly attractive and largely unexplored area. ukri.orgmdpi.comresearchgate.net The use of enzymes, such as transaminases or imine reductases, could offer a highly enantioselective and sustainable route to this compound, operating under mild reaction conditions and minimizing waste. mdpi.comresearchgate.net The development of biocatalytic routes to substituted pyridines and piperidines from renewable resources is an emerging field that could provide a truly sustainable pathway to this valuable compound. ukri.org

Emerging Methodologies for Chiral Amine Synthesis

The field of asymmetric synthesis is continuously evolving, with new methodologies constantly being developed to access chiral molecules with high efficiency and selectivity. researchgate.netresearchgate.nethilarispublisher.com Future research on this compound will undoubtedly benefit from these advancements.

One of the most powerful techniques for the synthesis of chiral N-heterocycles is asymmetric hydrogenation . ajchem-b.com The development of novel chiral catalysts for the asymmetric hydrogenation of unsaturated precursors could provide a direct and atom-economical route to this compound. Recent progress in the asymmetric hydrogenation of 2-substituted dehydromorpholines has demonstrated the feasibility of this approach for obtaining chiral morpholines with high enantioselectivity. nih.govdocumentsdelivered.com

Other emerging strategies include aza-Heck cyclizations , which have shown promise for the construction of chiral nitrogen-containing heterocyclic systems. researchgate.net Additionally, the use of chiral N-heterocyclic carbenes (NHCs) as organocatalysts is a rapidly developing area that could be applied to the synthesis of chiral morpholines. researchgate.net Asymmetric organocatalysis, in general, continues to offer new and innovative ways to construct chiral molecules, and these methods could be adapted for the efficient synthesis of this compound. hilarispublisher.com

Below is a summary of potential research directions for the synthesis of chiral amines like this compound.

Research DirectionPotential MethodologiesKey Advantages
Green Synthesis Catalyst-free reactions, Use of ethylene sulfate, Biocatalysis (transaminases, imine reductases)Reduced environmental impact, Use of renewable resources, High enantioselectivity
Emerging Catalysis Asymmetric hydrogenation, Aza-Heck cyclizations, Chiral N-heterocyclic carbene catalysisHigh atom economy, Direct synthesis of chiral heterocycles, Novel reactivity and selectivity

Q & A

Basic: What are common synthetic routes to prepare enantiopure (R)-2-(pyridin-2-yl)morpholine?

Enantiopure synthesis typically involves asymmetric catalysis or resolution techniques. Key steps include:

  • Chiral auxiliary-assisted substitution : The morpholine ring can undergo nucleophilic substitution with pyridine derivatives. For example, substituting a leaving group (e.g., halide) on pyridine with morpholine under basic conditions, followed by chiral resolution using HPLC with a chiral stationary phase .
  • Asymmetric hydrogenation : Catalytic hydrogenation of a prochiral imine intermediate using chiral ligands (e.g., BINAP-Ru complexes) can yield the (R)-enantiomer with high enantiomeric excess (ee) .

Advanced: How can reaction conditions be optimized to maximize enantiomeric excess in this compound synthesis?

Optimization requires systematic parameter variation:

  • Catalyst screening : Test chiral ligands (e.g., Josiphos, BINAP) and metal centers (Ru, Rh) to identify combinations that improve stereoselectivity.
  • Temperature and solvent effects : Lower temperatures often enhance selectivity by reducing competing pathways. Polar aprotic solvents (e.g., DMF, THF) may stabilize transition states .
  • Kinetic monitoring : Use in-situ NMR or chiral HPLC to track ee during the reaction. For example, a study on morpholine derivatives achieved >95% ee by adjusting ligand-to-metal ratios .

Basic: What characterization techniques confirm the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the pyridine-morpholine linkage. Aromatic protons (pyridine) appear at δ 7.5–8.5 ppm, while morpholine protons resonate at δ 3.5–4.0 ppm .
  • HPLC-MS : Quantify purity (>98%) and detect impurities (e.g., unreacted pyridine precursors) .
  • Melting point analysis : Compare observed mp (e.g., 132–135°C for related morpholine derivatives) with literature values .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides unambiguous confirmation of the (R)-configuration:

  • Crystal growth : Use slow evaporation of a saturated solution in solvents like dichloromethane/hexane.
  • Data collection : At low temperatures (e.g., 90 K) to minimize thermal motion artifacts. A study on 2-phenyl-2-(pyridin-2-yl)hexahydropyrimidine achieved an R factor of 0.049, confirming stereochemistry .
  • Density functional theory (DFT) validation : Compare experimental bond lengths/angles with computational models .

Basic: What catalytic roles does this compound play in asymmetric reactions?

The pyridine nitrogen and morpholine oxygen act as Lewis basic sites, enabling:

  • Ligand-metal coordination : Stabilizes transition metals (e.g., Pd, Cu) in cross-coupling reactions.
  • Enantioselective catalysis : In a study using 2-(pyridin-2-yl)pyridine ligands, fractional reaction orders (slope = 0.49) indicated rate dependence on catalyst concentration, suggesting a multi-step mechanism .

Advanced: How do kinetic studies elucidate the mechanism of this compound-catalyzed reactions?

  • Rate law determination : Vary catalyst concentration and measure initial rates. For example, a log-log plot of kobsk_{\text{obs}} vs. [catalyst] with a slope of ~0.5 suggests a radical or chain mechanism .
  • Isotope effects : Replace 1^1H with 2^2H in key positions to identify rate-determining steps (e.g., C–H activation).
  • Computational modeling : Transition state analysis using Gaussian or ORCA software can validate proposed intermediates .

Basic: How can cross-coupling reactions utilize this compound derivatives?

Boronic ester derivatives (e.g., 4-(3-fluoro-4-boronic ester-pyridin-2-yl)morpholine) enable Suzuki-Miyaura couplings:

  • Substrate preparation : Synthesize the boronic ester via Miyaura borylation of a halogenated precursor .
  • Reaction conditions : Use Pd(PPh3_3)4_4 as a catalyst, Na2_2CO3_3 as a base, and a 1,4-dioxane/water solvent system at 80–100°C .

Advanced: What strategies mitigate racemization during functionalization of this compound?

  • Low-temperature reactions : Perform substitutions or oxidations below 0°C to slow epimerization.
  • Protecting groups : Temporarily block the morpholine nitrogen with Boc or Fmoc groups during harsh reactions .
  • In-line monitoring : Use circular dichroism (CD) spectroscopy to detect ee changes in real time .

Basic: What analytical challenges arise in quantifying this compound in complex matrices?

  • Matrix interference : Biological or reaction mixtures require sample cleanup (e.g., SPE cartridges) before HPLC analysis .
  • Detection limits : UV-Vis (λ = 254 nm) may lack sensitivity; LC-MS/MS with MRM transitions improves detection to ng/mL levels .

Advanced: How do stereoelectronic effects influence the reactivity of this compound?

  • Conformational analysis : The (R)-configuration directs the pyridine ring’s electron density toward the morpholine oxygen, enhancing nucleophilicity at specific sites.
  • DFT studies : Show that the HOMO localizes on the pyridine ring, favoring electrophilic aromatic substitutions at the 4-position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.